molecular formula C21H32O7 B606027 Benzyloxy carbonyl-PEG3-t-butyl ester CAS No. 1835759-86-8

Benzyloxy carbonyl-PEG3-t-butyl ester

Cat. No.: B606027
CAS No.: 1835759-86-8
M. Wt: 396.48
InChI Key: DXVVQGGYMXXZME-UHFFFAOYSA-N
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Description

Benzyloxy carbonyl-PEG3-t-butyl ester is a polyethylene glycol (PEG) linker that contains a benzyloxy carbonyl group and a t-butyl ester protecting group. This compound is primarily used in chemical synthesis to enhance the chemoselectivity of reactions. The benzyloxy carbonyl group helps to protect functional groups during chemical reactions, while the t-butyl ester can be removed under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyloxy carbonyl-PEG3-t-butyl ester typically involves the following steps:

    Formation of PEG3 Backbone: The PEG3 backbone is synthesized through the polymerization of ethylene oxide.

    Introduction of Benzyloxy Carbonyl Group: The benzyloxy carbonyl group is introduced to the PEG3 backbone through a reaction with benzyl chloroformate.

    Addition of t-Butyl Ester Group: The t-butyl ester group is added by reacting the intermediate compound with t-butyl chloroformate under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization and protection reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyloxy carbonyl-PEG3-t-butyl ester undergoes several types of chemical reactions, including:

    Deprotection Reactions: The t-butyl ester group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

    Substitution Reactions: The benzyloxy carbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Acidic Conditions: Trifluoroacetic acid is commonly used to remove the t-butyl ester group.

    Basic Conditions: Sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

Benzyloxy carbonyl-PEG3-t-butyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules for enhanced solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyloxy carbonyl-PEG3-t-butyl ester involves the protection and deprotection of functional groups during chemical synthesis. The benzyloxy carbonyl group protects reactive sites from unwanted reactions, while the t-butyl ester group can be selectively removed under acidic conditions to reveal the desired functional group. This allows for precise control over the chemical modification of molecules .

Comparison with Similar Compounds

Similar Compounds

    Benzyloxy carbonyl-PEG4-t-butyl ester: Similar structure with an additional ethylene glycol unit.

    Benzyloxy carbonyl-PEG2-t-butyl ester: Similar structure with one less ethylene glycol unit.

    Methoxy carbonyl-PEG3-t-butyl ester: Contains a methoxy carbonyl group instead of a benzyloxy carbonyl group.

Uniqueness

Benzyloxy carbonyl-PEG3-t-butyl ester is unique due to its specific combination of a benzyloxy carbonyl group and a t-butyl ester protecting group. This combination provides enhanced chemoselectivity and controlled deprotection, making it a valuable tool in chemical synthesis .

Properties

IUPAC Name

benzyl 3-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O7/c1-21(2,3)28-20(23)10-12-25-14-16-26-15-13-24-11-9-19(22)27-17-18-7-5-4-6-8-18/h4-8H,9-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVVQGGYMXXZME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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